molecular formula C8H7BrO2 B135689 2-Bromo-6-methoxybenzaldehyde CAS No. 126712-07-0

2-Bromo-6-methoxybenzaldehyde

Cat. No. B135689
M. Wt: 215.04 g/mol
InChI Key: RQLOLSOZFHENIV-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest in various chemical research areas. It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-6-methoxybenzaldehyde, can be achieved through a selective palladium-catalyzed ortho-bromination process. This method utilizes a three-step sequence with O-methyloxime serving as a directing group, which is followed by a rapid deprotection step to yield the desired brominated aldehyde with good overall yields . This approach is part of a broader trend in organic synthesis that seeks to develop more efficient and selective catalytic processes for the functionalization of aromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-2-methoxybenzaldehyde, has been studied using density functional theory (DFT). These studies include the analysis of different conformers, optimized geometrical parameters, and electronic properties such as HOMO and LUMO energies. Spectroscopic techniques like FT-IR and FT-Raman, as well as NMR analyses, are employed to understand the molecular structure and confirm the identity of these compounds . Although the exact structure of 2-bromo-6-methoxybenzaldehyde is not detailed in the provided papers, similar analytical methods can be applied to elucidate its structure.

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. For instance, they can react with arylhydrazines in the presence of palladium catalysts to afford 1-aryl-1H-indazoles . The bromine atom in the ortho position relative to the aldehyde group is a reactive site that can participate in various chemical transformations, leading to a wide array of products depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of substituents on the benzene ring. The introduction of a bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. Theoretical calculations and experimental data can provide insights into the thermodynamic functions and the behavior of these compounds in different solvents . Additionally, the presence of bromine can enhance the material's nonlinear optical properties, which is of interest for the development of new materials for optical applications .

Safety And Hazards

2-Bromo-6-methoxybenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLOLSOZFHENIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339246
Record name 2-Bromo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxybenzaldehyde

CAS RN

126712-07-0
Record name 2-Bromo-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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